molecular formula C12H18ClNO2 B6212823 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 81664-61-1

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B6212823
CAS No.: 81664-61-1
M. Wt: 243.7
InChI Key:
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Description

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic organic compound that belongs to the class of indenamines This compound is characterized by its unique structure, which includes a dihydroindene core substituted with methoxy groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxyindanone and methylamine.

    Formation of the Indenamine Core: The key step involves the formation of the indenamine core through a series of reactions, including condensation and cyclization.

    Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where methylamine reacts with the intermediate compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxyindanone: A precursor in the synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

    N-methyl-2,3-dihydro-1H-inden-2-amine: A structurally similar compound lacking the methoxy groups.

Uniqueness

This compound is unique due to the presence of both methoxy groups and an amine group on the dihydroindene core

Properties

CAS No.

81664-61-1

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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